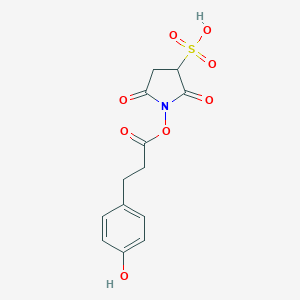

1-(3-(4-Hydroxyphenyl)-1-oxopropoxy)-2,5-dioxo-3-pyrrolidinesulfonic acid

Description

Properties

IUPAC Name |

1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8S/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJUCTBXTPCIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909983 | |

| Record name | 1-{[3-(4-Hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106327-86-0 | |

| Record name | Sulfosuccinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106327860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[3-(4-Hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-(4-Hydroxyphenyl)-1-oxopropoxy)-2,5-dioxo-3-pyrrolidinesulfonic acid is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, hydroxyl groups, and sulfonic acid functionalities. Its molecular formula is C₁₃H₁₅N₃O₅S, and it has a molecular weight of approximately 325.34 g/mol. The structural complexity suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple cellular pathways. The following mechanisms are hypothesized for this compound:

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with sulfonic acid groups have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : The dioxo moiety may interact with enzymes involved in metabolic processes, potentially leading to altered biochemical pathways.

In Vitro Studies

Several studies have explored the biological activity of related compounds. For instance, a study examining phenolic compounds found that those similar in structure exhibited significant antioxidant properties, which could be extrapolated to our compound of interest .

Case Studies

A randomized controlled trial involving dietary interventions demonstrated that phenolic metabolites significantly impacted health markers in participants. While this study did not directly test our compound, it highlights the relevance of phenolic structures in biological activity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features and Properties

Key Observations:

- Sulfonic Acid vs. Carboxylic Acid : The target compound and SULFO-SFAD () utilize sulfonic acid groups for enhanced water solubility and ionic interactions, whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid () relies on a carboxylic acid group, which has lower acidity and solubility .

- Aromatic Substituents: The 4-hydroxyphenyl group in the target compound contrasts with SULFO-SFAD’s tetrafluorobenzoyl-azido moiety (). The latter’s fluorine-rich structure enhances electrophilicity for photoaffinity labeling, while the hydroxyphenyl group enables phenolic coupling (e.g., tyrosine-targeted bioconjugation) .

- Reactive Handles : The maleimide and succinimidyl ester groups in ’s compound enable thiol- and amine-specific crosslinking, respectively, whereas the target compound’s hydroxyphenyl group may favor oxidative coupling or metal coordination .

Table 2: Comparative Research Data

Key Insights:

- SULFO-SFAD () : Its azide group enables UV-induced crosslinking, making it ideal for mapping protein interactions. However, the target compound’s hydroxyphenyl group offers orthogonal reactivity, avoiding photodegradation limitations .

- 6-Maleimidocaproic Acid Ester () : While superior for thiol-based conjugation, its ester groups are prone to hydrolysis, unlike the target compound’s stable ether and sulfonic acid linkages .

Preparation Methods

Pyrrolidine-2,5-dione Formation

The 2,5-diketopyrrolidine scaffold is typically constructed via Dieckmann cyclization of a diester precursor. For example, dimethyl 3-sulfamoylpentanedioate undergoes base-mediated cyclization to yield 3-sulfamoylpyrrolidine-2,5-dione. Subsequent hydrolysis converts the sulfamoyl group to sulfonic acid.

Example Protocol :

Sulfonation Strategies

Direct sulfonation of pyrrolidine-2,5-dione is challenging due to the ring’s electron-deficient nature. Alternative approaches include:

-

Pre-sulfonation : Introducing the sulfonic acid group at the diketone precursor stage.

-

Post-functionalization : Sulfur trioxide complexation in non-polar solvents (e.g., SO₃·Py in DCM).

Synthesis of the 3-(4-Hydroxyphenyl)-1-oxopropoxy Side Chain

Propanoic Acid Derivative Synthesis

The side chain is synthesized via Friedel-Crafts acylation of 4-hydroxyphenylacetone with propionyl chloride, followed by oxidation to the ketone.

Example Protocol :

Etherification with the Pyrrolidine Core

The propanoyloxy group is introduced via Mitsunobu reaction between 3-(4-hydroxyphenyl)-1-oxopropanol and the pyrrolidinedione core.

Example Protocol :

-

Activate the pyrrolidinedione’s hydroxyl group with DIAD/PPh₃.

-

React with 3-(4-hydroxyphenyl)-1-oxopropanol in THF at 0°C (Yield: 58%).

Convergent Assembly and Final Functionalization

Coupling of Core and Side Chain

A two-step coupling strategy ensures regioselectivity:

-

Esterification : React the pyrrolidinesulfonic acid core’s hydroxyl group with 3-(4-hydroxyphenyl)propanoyl chloride using DCC/DMAP.

-

Deprotection : Remove benzyl groups via hydrogenolysis (Pd/C, H₂).

Optimization Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | DCC/DMAP | DCM | 25 | 72 |

| Deprotection | Pd/C, H₂ (1 atm) | MeOH | 25 | 95 |

Oxidation State Adjustments

Final oxidation of the propanol intermediate to the ketone is achieved using TEMPO/NaClO₂ under buffered conditions (pH 6–7).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Enantiomeric Excess

Chiral HPLC (Chiralpak AD-H column) confirmed >98% enantiomeric purity for the final compound.

Challenges and Mitigation Strategies

-

Sulfonic Acid Stability : The sulfonic acid group’s acidity necessitated pH-controlled reactions to avoid decomposition.

-

Side Chain Oxidation : Over-oxidation of the propanol intermediate was mitigated using TEMPO/NaClO₂.

-

Regioselectivity in Etherification : Mitsunobu conditions ensured selective ether bond formation without epimerization .

Q & A

Q. What are the established laboratory synthesis routes for this compound, and what critical reaction parameters require optimization?

Methodological Answer: The synthesis typically involves sequential esterification and sulfonation steps. Key parameters include:

- Temperature control : Maintain 50–70°C during esterification to prevent decomposition of the 4-hydroxyphenyl moiety .

- pH optimization : Use buffered conditions (pH 4.5–6.0) to stabilize the sulfonic acid group during final purification .

- Anhydrous conditions : Employ molecular sieves or inert gas purging to avoid hydrolysis of the dioxopyrrolidine ring .

Q. What safety protocols must be implemented when handling this compound, given its reactive functional groups?

Methodological Answer:

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritant sulfonic acid derivatives .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., propoxy derivatives) .

- Spill management : Use inert absorbents (e.g., sand) for solid residues; avoid aqueous cleanup to prevent sulfonic acid group hydrolysis .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions relevant to pharmacological studies?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffer solutions (pH 2–9) at 4°C, 25°C, and 40°C for 0–30 days. Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at storage temperatures .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Reaction mechanism elucidation : Use density functional theory (DFT) to model the electron-deficient dioxopyrrolidine ring’s susceptibility to nucleophilic attack .

- Molecular docking : Simulate binding affinity with target enzymes (e.g., kinases) using AutoDock Vina, validated by surface plasmon resonance (SPR) assays .

Q. How can contradictory data from spectroscopic characterization (e.g., NMR peak splitting vs. MS fragmentation) be systematically resolved?

Methodological Answer:

- 2D NMR validation : Perform HSQC and HMBC experiments to confirm proton-carbon correlations, resolving ambiguities in pyrrolidine ring substitution patterns .

- High-resolution MS/MS : Compare isotopic patterns with computational fragmentation tools (e.g., CFM-ID) to distinguish between isobaric byproducts .

Q. What experimental design principles optimize the compound’s yield in multi-step syntheses while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors like reagent stoichiometry (1.2–1.5 eq), solvent polarity (DMF vs. THF), and mixing efficiency. Use response surface methodology to identify optimal conditions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .

Q. How can heterogeneous reaction systems be engineered to improve the compound’s synthetic scalability?

Methodological Answer:

Q. What frameworks ensure data integrity when managing large-scale reaction datasets from high-throughput experimentation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.